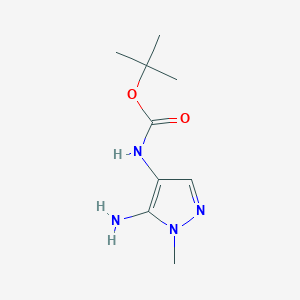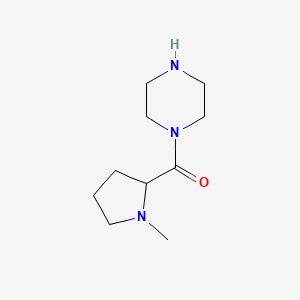
(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, also known as CPAA or CZ-48, is a novel compound that is being investigated in scientific research due to its potential therapeutic applications. It has a molecular weight of 194.23 .
Synthesis Analysis
Pyrazole-bearing compounds, including “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, are known for their diverse pharmacological effects. They are synthesized through a process involving elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The InChI code for “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid” is 1S/C10H14N2O2/c13-10(14)7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2,(H,13,14) .
Physical And Chemical Properties Analysis
“(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid” is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.
Applications De Recherche Scientifique
Synthesis and Bioevaluation
Pyrazoles, including compounds like “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, are crucial in pharmaceutical and agrochemical activities due to their varied biological properties. Novel pyrazole derivatives have been synthesized, showing potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These derivatives are synthesized using microwave conditions in ethanol or methanol/glacial acetic acid mixtures, with their structures characterized by techniques such as 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Chemical Inhibitors
The study of cytochrome P450 (CYP) isoforms in human liver microsomes involves the use of chemical inhibitors, including pyrazole derivatives, to predict drug–drug interactions (DDIs). These inhibitors are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity and potency of these inhibitors, such as those involving pyrazole structures, play a significant role in pharmaceutical research and development (S. C. Khojasteh et al., 2011).
Synthetic Strategies and Biological Activities
Pyrazole derivatives are synthesized through various methods, showing a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV. These activities highlight the importance of pyrazole moiety in medicinal chemistry, serving as a pharmacophore in many biologically active compounds. The synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine (A. M. Dar & Shamsuzzaman, 2015).
Therapeutic Targets for Neurodegenerative Disorders
Pyrazolines play a significant role in treating neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and psychiatric disorders. They have been found to exhibit neuroprotective properties, including inhibition of acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), highlighting their potential in managing neurodegenerative conditions (M. Ahsan et al., 2022).
Propriétés
IUPAC Name |
2-(2-cyclopentylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBWMYYKPBPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid | |
CAS RN |
1328640-57-8 |
Source


|
| Record name | 2-(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2543656.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)



![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)
![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)

